molecular formula C8H7F3S B2390562 1-(Trifluoromethylthio)-3-methylbenzene CAS No. 705-46-4

1-(Trifluoromethylthio)-3-methylbenzene

Cat. No. B2390562
CAS RN: 705-46-4
M. Wt: 192.2
InChI Key: OQSOGROLOBOKFI-UHFFFAOYSA-N
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Description

“1-(Trifluoromethylthio)-3-methylbenzene” is a type of trifluoromethylthiolation agent . Trifluoromethylthiolation agents are used for the efficient synthesis of trifluoromethylthio compounds, providing a convenient and concise method for introducing trifluoromethylthio groups .


Synthesis Analysis

The synthesis of trifluoromethylthio compounds like “this compound” involves the use of trifluoromethylthiolation agents . An efficient regioselective difunctionalization of alkenes via trifluoromethylation has been accomplished employing diaryl diselenide and AgSCF3 . The reaction tolerates various functional groups and allows the synthesis of diverse 1,2-dichalcogenated products having a trifluoromethylthio moiety in good to excellent yield .


Chemical Reactions Analysis

Trifluoromethylthiolative difunctionalization of alkenes, which installs a trifluoromethylthiol (SCF3) group and another unique functional group across the carbon–carbon double bonds, provides an ideal strategy for the preparation of β-functionalized alkyl trifluoromethyl sulfides .

Safety and Hazards

The safety data sheet for a similar compound, N-(Trifluoromethylthio)phthalimide, indicates that it is harmful if swallowed and causes skin and eye irritation . It’s recommended to wear protective clothing and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-methyl-3-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c1-6-3-2-4-7(5-6)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSOGROLOBOKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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